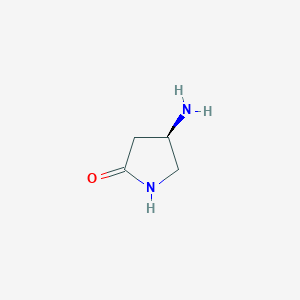

(R)-4-aminopyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-4-aminopyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group at the fourth position and a ketone group at the second position of the pyrrolidinone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-aminopyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-4-hydroxyproline.

Amination: The hydroxyl group at the fourth position is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines under appropriate conditions.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring. This step may involve the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired ring structure.

Industrial Production Methods

In industrial settings, the production of ®-4-aminopyrrolidin-2-one may involve optimized processes to ensure high yield and purity. These processes often include:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of intermediates.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification Techniques: Utilizing advanced purification methods such as crystallization and chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

®-4-aminopyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Electrophiles: Halogenating agents or acylating agents are used in substitution reactions.

Major Products

Oxidation Products: Oxo derivatives with modified functional groups.

Reduction Products: Hydroxyl derivatives with reduced ketone groups.

Substitution Products: Compounds with substituted amino groups.

Aplicaciones Científicas De Investigación

®-4-aminopyrrolidin-2-one has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of ®-4-aminopyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

(S)-4-aminopyrrolidin-2-one: The enantiomer of ®-4-aminopyrrolidin-2-one with similar chemical properties but different biological activity.

4-hydroxyproline: A precursor in the synthesis of ®-4-aminopyrrolidin-2-one with a hydroxyl group instead of an amino group.

Pyrrolidin-2-one: The parent compound without the amino substitution.

Uniqueness

®-4-aminopyrrolidin-2-one is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role as an intermediate in pharmaceutical synthesis highlight its importance in various fields.

Actividad Biológica

(R)-4-aminopyrrolidin-2-one, a chiral compound with the molecular formula C4H8N2O, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound by examining its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an amino group at the 4-position and a carbonyl group at the 2-position. Its chiral nature allows for distinct interactions with biological targets, which can influence its pharmacological effects. The following table summarizes key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H8N2O |

| Molecular Weight | 100.12 g/mol |

| Melting Point | 105-107 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that this compound can act as an enzyme inhibitor , modulating various biochemical pathways. It has been shown to bind to active sites or allosteric sites on target proteins, leading to alterations in their activity and function.

Enzyme Inhibition

One notable area of research involves the compound's role as an inhibitor of topoisomerases, which are critical enzymes involved in DNA replication and transcription. In vitro studies have demonstrated that this compound exhibits inhibitory effects on bacterial DNA gyrase and topoisomerase IV, making it a candidate for further development as an antibacterial agent .

Applications in Medicine

This compound has potential therapeutic applications across several domains:

- Antiviral Agents : The compound serves as an intermediate in the synthesis of antiviral drugs, contributing to the development of new treatments for viral infections.

- Anticancer Research : Studies have indicated that it may enhance the efficacy of certain chemotherapeutic agents by inhibiting cancer cell proliferation through its action on specific molecular targets .

- Neuropharmacology : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

-

Topoisomerase Inhibition : A study focused on optimizing derivatives of this compound revealed significant antibacterial activity against ciprofloxacin-resistant strains of Escherichia coli. The compound demonstrated lower MIC values compared to traditional fluoroquinolones, indicating its potential as a novel antibiotic .

Compound IC50 (µM) MIC (µg/mL) This compound 0.49 0.008 Ciprofloxacin 0.20 0.03 - Synthesis of Antiviral Agents : Research has shown that this compound can be utilized as a precursor in synthesizing antiviral compounds, demonstrating effectiveness against various viral pathogens in preliminary assays .

Propiedades

IUPAC Name |

(4R)-4-aminopyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.